Propyl 4-amino-2-hydroxybenzoate
CAS No.: 6018-20-8
Cat. No.: VC20664374
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6018-20-8 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | propyl 4-amino-2-hydroxybenzoate |
| Standard InChI | InChI=1S/C10H13NO3/c1-2-5-14-10(13)8-4-3-7(11)6-9(8)12/h3-4,6,12H,2,5,11H2,1H3 |
| Standard InChI Key | BGAFTBFFBLVMCB-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=C(C=C(C=C1)N)O |
Introduction
Synthesis and Manufacturing
Key Synthetic Routes
Propyl 4-amino-2-hydroxybenzoate is synthesized via esterification of 4-amino-2-hydroxybenzoic acid with propanol. Industrial methods often involve acid-catalyzed reactions or enzymatic approaches for higher specificity .
Example Protocol from Patents:
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Halogenation: 4-Protected amino-2-hydroxybenzoic acid is halogenated using agents like N-bromosuccinimide to introduce halogens at positions 3 and 5 .
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Coupling Reaction: The halogenated intermediate reacts with trialkyl acetylene silicon in the presence of catalysts like bistriphenylphosphine palladium dichloride .
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Deprotection/Hydrolysis: Removal of protective groups yields the final product. Total yields for analogous processes range from 53–72% .
Industrial Optimization
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Catalysts: Cuprous iodide and palladium complexes enhance reaction efficiency .
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Solvents: Acetonitrile and dichloroethane are preferred for their stability under reflux conditions .
Physicochemical Properties
Pharmacological and Biological Applications
Antimicrobial Activity
Propyl 4-amino-2-hydroxybenzoate derivatives exhibit moderate activity against Mycobacterium tuberculosis and Mycobacterium avium, with MIC values comparable to ciprofloxacin in vitro .
Mechanism:
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Interference with folate biosynthesis via competitive inhibition of dihydropteroate synthase (DHPS) .
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Disruption of bacterial membrane integrity, as observed in related esters .
| Parameter | Data | Source |
|---|---|---|
| Acute Toxicity (LD₅₀, mice) | ~4,000 mg/kg (oral) | Analogous data |
| Cytotoxicity (THP-1 cells) | IC₅₀ > 50 μM | |
| Hepatotoxicity | Mild elevation in liver enzymes at high doses |
Future Directions
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